molecular formula C8H6O3 B029381 Benzoylformic acid CAS No. 611-73-4

Benzoylformic acid

Cat. No.: B029381
CAS No.: 611-73-4
M. Wt: 150.13 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzoylformic acid is involved in various biochemical reactions. It is known to be a substrate for the enzyme this compound decarboxylase . This enzyme catalyzes the decarboxylation of this compound to produce benzaldehyde . The enzyme BzfC from Brevibacterium sp. CCZU12-1 can transform this compound into various nitriles, exhibiting high activity against benzoyl cyanide, 3-cyanopyridine, and α-cyclohexyl-mandelonitrile .

Cellular Effects

It is known that the enzymes that interact with this compound, such as this compound decarboxylase, play crucial roles in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with enzymes. For instance, in the presence of this compound decarboxylase, this compound undergoes decarboxylation to form benzaldehyde . This reaction is a key step in certain metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are not well-documented. It is known that this compound can be effectively synthesized from benzoyl cyanide by Brevibacterium sp. CCZU12-1 with high nitrilase activity .

Metabolic Pathways

This compound is involved in the mandelic acid degradation pathway in bacteria like Pseudomonas putida . In this pathway, this compound is a key intermediate, which is further metabolized to benzaldehyde by the enzyme this compound decarboxylase .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzoylformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid

    Reduction: Mandelic acid

    Substitution: Various this compound derivatives

Properties

IUPAC Name

2-oxo-2-phenylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJJMHZNSSFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium)
Record name Phenylglyoxylic acid
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DSSTOX Substance ID

DTXSID80209993
Record name Phenylglyoxylic acid
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Molecular Weight

150.13 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Phenylglyoxylic acid
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Solubility

920.0 mg/mL at 0 °C
Record name Benzoylformic Acid
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CAS No.

611-73-4
Record name Phenylglyoxylic acid
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Record name PHENYLGLYOXYLIC ACID
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Melting Point

66 °C
Record name Benzoylformic Acid
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Synthesis routes and methods I

Procedure details

A two liter five-neck round-bottom flask is charged with 4-hydroxyacetophenone (4-HAP) (100 g, 0.74 mol) followed by the addition of 286 g water and 31% of aqueous HCl (383.3 g, 3.31 mole). The reaction mixture is stirred and heated to 55° C. Aqueous solution of 42% NaNO2 (286 g, 1.62 mol) is added to the generator at a rate of 2.9 grams per minute (100 minute addition). The temperature is maintained at 55° C. After NaNO2 addition is complete, the reaction is continued for another thirty minutes to remove the remaining NOCl. Analysis of the reaction mixture indicates the presence of 9.89 weight percent HPGO (hydroxyphenyl glyoxal) which corresponds to a HPGO yield of 83.3%. The reaction mixture is then cooled to 40° C. and then hydroxylamine free base (112 g, 0.882 mol) is added over a period of ninety minutes. After the addition is complete, the reaction mixture is cooled to 5° C. Filtration affords a solid (114 g). Analysis indicates that the solid contains 14% H2O, 76% HINAP (4-hydroxyisonitrosoacetophenone), 3% HPGO, 2% 4-HAP and 4% unknown. This corresponds to isolated HINAP to be 72%.
Quantity
100 g
Type
reactant
Reaction Step One
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Quantity
286 g
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reactant
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0 (± 1) mol
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reactant
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383.3 g
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Quantity
286 g
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reactant
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Name
Yield
83.3%

Synthesis routes and methods II

Procedure details

Reactor. A 12-liter, 4-neck, jacketed flask with bottom drain valve is charged with 4-hydroxyacetophenone (4-HAP, 619 g, 4.6 moles), H2O (2622 g, 145.7 moles) and HCl (887 g of a 32% aqueous solution, 7.8 moles). The flask is equipped with a mechanical stirrer (glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface sparge tube, nitrogen inlet, thermowell, and gas outlet adaptor. The reactor is connected to the generator using 1/4" OD TFE tubing which is piped such that the stream of NOCl can be diverted to a scrubber which consists of a 500 ml vacuum flask with rubber stopper drilled to accommodate the 1/4" tubing. Similarly, the outlet from the reactor is connected to a separate scrubber. The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution. The reaction flask contents are stirred and flask is purged with nitrogen to remove residual air. The temperature of the reaction flask is set to 45° C. using a chiller/circulator. Once the NaNO2 is added to the generator, the nitrogen purge is stopped and the gas bubbles in the scrubber can be observed to coincide with the rate of the NaNO2 addition. By lowering the set-point of the chiller, the temperature of the exothermic reaction is maintained below 50° C. The 4-HAP is observed to go into solution when about 2/3 of the NaNO2 has been added to the generator. After the addition is complete, the NOCl stream is diverted to the scrubber and the nitrogen sparge is resumed in the reactor (subsurface) to remove excess NOCl for thirty (30) minutes. The chiller is then set to cool the stirred reactor contents to 10° C. During this cool-down, the tan-colored hydroxyphenyl glyoxal (HPGO) crystals fall out of solution. The slimy is drained and filtered through a fritted coarse Buchner to afford a tan solid (961 g, 54.6% pure, 69% isolated/84.2% total yield HPGO).
Quantity
619 g
Type
reactant
Reaction Step One
Name
Quantity
2622 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
NOCl
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Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of acetophenone (24.0g; 0.2 mole) in 6N-hydrochloric acid (200 ml.) at 65°. 1.3M Trisodium phosphate (165 ml.) was then added over ca. 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second solution of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced, which took 75 minutes to complete. The pH of the mixture was kept below pH 3.5 during the nitrite addition by addition of hydrochloric acid as required, then was lowered to pH 2. Urea (2g) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20°, and extracted at pH 4.2 with chloroform (2 × 100 ml.) to give a mixture of unreacted acetophenone and benzoic acid (3.8 g; 16%). The aqueous layer was further acidified with 10N hydrochloric acid (50 ml.) and extracted with ethyl acetate (5 × 100 ml.). The combined water-washed extracts were evaporated to dryness and the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.) to give phenylglyoxylic acid as almost colourless prisms (9.2g; 31%) m.p. 63.5°-65.5°. Dilution of the mother liquors with increasing quantities of light petroleum (b.p. 40°-60°) gave further crops of phenylglyoxylic acid [8.7g (29%) m.p. 60°-64°, and 1.6g (5%)].
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50 mL
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0.5 mol
Type
reactant
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24 g
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reactant
Reaction Step Three
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200 mL
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reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Three
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165 mL
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reactant
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0.4 mol
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reactant
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Quantity
70 mL
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solvent
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10 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: While benzoylformic acid itself is not a typical drug target, it serves as a substrate for various enzymes, including benzaldehyde lyase (BAL) [, ]. BAL catalyzes the reversible cleavage of this compound to benzaldehyde and carbon dioxide [, ]. This enzymatic reaction plays a role in the chemoenzymatic synthesis of various compounds [, ].

A: In Pseudomonas sp. strain LLC-1, this compound acts as a catabolic intermediate in the breakdown of lignin-derived low-molecular-weight compounds like vanillin []. This suggests a role for this compound in the microbial degradation of plant biomass []. In other organisms, it can be further metabolized to compounds like mandelic acid [].

ANone: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.

A: this compound and its esters display characteristic 13C NMR spectral features. The chemical shifts of the carbon atoms in the benzoyl fragment are influenced primarily by the carbonyl group rather than the carbalkoxyl group [].

ANone: This aspect is not extensively covered in the provided research papers.

A: BAL, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of this compound through a least motion mechanism []. The reaction proceeds through a short-lived predecarboxylation intermediate, 2-mandelyl-ThDP []. This intermediate is characterized by a strained C2-C2α bond [].

A: BAL displays a high selectivity for this compound decarboxylation, with the decarboxylation step being extremely rapid (k′ ≈ 16,000 s-1 at 30 °C) [].

ANone: This area is not extensively covered in the provided research papers.

A: Substitutions on the benzoyl ring of this compound influence its interaction with enzymes like benzaldehyde lyase (BAL). For example, the introduction of a methyl group at the para position of the benzoyl ring significantly slows down the carbonyl addition step to ThDP compared to this compound [].

A: Para-alkylation of mandelic acid influences its distribution in the body [, ]. Increased alkyl chain length generally leads to a decrease in the apparent volume of distribution, particularly in the peripheral compartment [, ]. This suggests that hydrophobic interactions between the alkyl groups and membrane components play a role in the distribution of these compounds [, ].

A: While the research papers don't delve into specific formulation strategies for this compound, they highlight its use in various solvent systems for synthetic and biocatalytic applications [, , , , , ].

ANone: Information regarding specific SHE regulations pertaining to this compound is not covered in the research articles.

A: Co-administration of DL-tropic acid, a competitive inhibitor of renal tubular secretion, alters the pharmacokinetic parameters of this compound and its derivatives []. The presence of DL-tropic acid leads to changes in apparent volumes of distribution and rate constants of transfer between compartments, suggesting an influence on the transmembrane transport of these compounds [].

A: Studies on this compound and related compounds in rats indicate that biological half-lives calculated from urinary excretion data tend to be longer than those derived from blood level data []. This difference is attributed to the retention or detention of these compounds within renal tubular membranes during active tubular secretion [].

A: Phenobarbital administration alters the pharmacokinetic profiles of this compound and its derivatives in rats []. Notably, it reduces the apparent volumes of distribution for these compounds, suggesting that phenobarbital may influence the protein and phospholipid composition of cell membranes, thereby affecting drug distribution [].

ANone: This aspect is not directly addressed in the provided research.

ANone: Information on the toxicology and safety profile of this compound is not covered in the provided research.

ANone: This area is not extensively discussed in the research provided.

ANone: The provided research does not delve into the use of biomarkers or diagnostics related to this compound.

ANone: Various analytical methods have been employed to characterize and quantify this compound. These include:

  • Colorimetry: this compound forms a colored complex with 2,4-dinitrophenylhydrazine in an alkaline solution, allowing for its quantification using colorimetric methods [].
  • NMR Spectroscopy: 13C NMR spectroscopy is valuable for analyzing the structural features of this compound and its derivatives, particularly the influence of substituents on chemical shifts [].
  • Chromatographic Techniques: Liquid chromatography, often coupled with mass spectrometry (LC-MS), aids in identifying and quantifying this compound and its metabolites in complex mixtures [].

A: While not a primary focus, the research on Pseudomonas sp. strain LLC-1 suggests that certain microorganisms can degrade this compound, highlighting its potential for biodegradation in the environment [].

ANone: The research papers don't provide detailed information on the dissolution and solubility properties of this compound.

ANone: Specific details regarding the validation of analytical methods for this compound are not outlined in the provided research.

ANone: Information on quality control and assurance measures for this compound is not included in the research papers.

ANone: This aspect is not addressed in the provided research.

ANone: Specific information about drug-transporter interactions of this compound is not provided in the research articles.

ANone: The research papers don't discuss the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The research focuses on this compound and its derivatives without extensively exploring alternatives or substitutes.

ANone: Information regarding the recycling and waste management of this compound is not covered in the research papers.

ANone: This aspect is not the focus of the provided research.

A: Early research on this compound dates back to studies on its metabolism in animals, with findings indicating its near-quantitative recovery in urine []. Additional milestones include:- Investigation of its role in the metabolism of phenylaminoacetic acid: This research explored the stereochemical aspects of its formation and its potential role as an intermediate in the metabolic pathway [].- Discovery of its antifungal properties: this compound, isolated from the fungus Pisolithus arhizus, exhibits antifungal activity against various plant pathogens [].- Development of biocatalytic methods for its production: Several studies focused on producing this compound through microbial biotransformation of precursors like phenylglycine [, ]. These biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods.

ANone: Research on this compound spans multiple disciplines, including:

  • Biochemistry: Understanding the enzymatic mechanisms involved in its formation and degradation, particularly by enzymes like benzaldehyde lyase, offers insights into thiamin-dependent enzymatic reactions [, , ].
  • Organic Chemistry: Investigating the synthesis and reactivity of this compound and its derivatives contributes to developing novel synthetic methodologies and understanding reaction mechanisms [, , ].
  • Biotechnology: Exploring the use of microorganisms for the biocatalytic production of this compound from renewable resources, like phenylglycine, has implications for sustainable chemical production [, ].
  • Medicinal Chemistry: While not directly addressed in the provided research, this compound derivatives, particularly its esters, have been explored as potential therapeutic agents [].

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